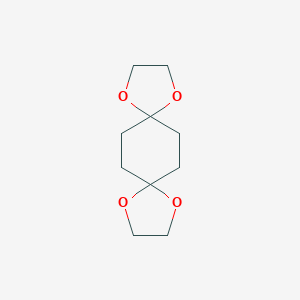

1,4-Cyclohexanedione bis(ethylene ketal)

描述

1,4-Cyclohexanedione bis(ethylene ketal) is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is also known by its systematic name, 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane . This compound is commonly used as a building block in organic synthesis due to its unique structure and reactivity.

准备方法

1,4-Cyclohexanedione bis(ethylene ketal) can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the mixture in toluene to remove water formed during the reaction. The product is then purified by filtration and recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

化学反应分析

Asymmetric α-Aminoxylation

This reaction employs proline catalysis with nitrosobenzene as the oxygen source, preserving the ketal group under mild conditions.

This method demonstrates exceptional stereocontrol and functional group tolerance, enabling synthesis of chiral aminoxylated derivatives without ketal cleavage .

Hydrolysis

The ketal groups are selectively cleaved under acidic or basic conditions to regenerate 1,4-cyclohexanedione.

| Condition | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | HCl (aqueous), H₂SO₄ | 25–100°C | 1,4-Cyclohexanedione |

| Basic | NaOH, KOH | Reflux | 1,4-Cyclohexanedione + ethylene glycol |

Hydrolysis kinetics depend on acid/base strength and temperature, with complete conversion achievable in 2–6 hours.

Oxidation

Controlled oxidation modifies the cyclohexane backbone while retaining the ketal groups.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, aqueous | Diketone derivatives |

| CrO₃ | Anhydrous, acetone | Epoxides or lactones |

| Ozone | -78°C, followed by workup | Fragmented carbonyl compounds |

Oxidation pathways vary significantly with reagent choice, enabling tailored synthesis of oxidized intermediates.

Reduction

The diketone moiety is reduced to diols or mono-alcohols.

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | EtOH, 0°C | Partial reduction to mono-alcohol |

| LiAlH₄ | THF, reflux | 1,4-Cyclohexanediol derivatives |

| H₂ (Pd/C catalyst) | High pressure | Fully saturated cyclohexane diol |

Selectivity depends on reducing agent strength and reaction duration.

Substitution Reactions

The ketal oxygen atoms participate in nucleophilic substitutions.

| Reagent | Conditions | Product |

|---|---|---|

| Grignard reagents | Anhydrous ether | Alkylated derivatives |

| Thiols | Acid catalysis | Thioacetals |

| Amines | Lewis acid (e.g., BF₃) | Aminal derivatives |

Substitution reactions expand functionalization options for downstream applications.

Experimental Considerations

-

Temperature Sensitivity : Hydrolysis and oxidation require precise temperature control to avoid side reactions.

-

Catalyst Loading : Proline-catalyzed reactions achieve optimal enantioselectivity at 20 mol% catalyst .

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates in asymmetric aminoxylation .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules, particularly in pharmaceutical and asymmetric catalysis applications.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₆O₄

- Molecular Weight : 200.23 g/mol

- CAS Number : 183-97-1

The compound features two ethylene ketal groups attached to a cyclohexanedione backbone, which allows for selective chemical modifications while protecting the reactive carbonyl groups.

Applications in Organic Synthesis

-

Protecting Group in Organic Chemistry

- 1,4-Cyclohexanedione bis(ethylene ketal) is primarily used as a protecting group for diketones. The presence of the ketal groups prevents unwanted reactions at the carbonyl sites, allowing chemists to perform selective modifications at other functional sites on the molecule. After the desired transformations are completed, the ketal groups can be easily removed under acidic or basic conditions, regenerating the active diketone.

- Synthesis of Complex Natural Products

- Functionalization Reactions

Applications in Supramolecular Chemistry

Recent studies have highlighted the potential of 1,4-Cyclohexanedione bis(ethylene ketal) in supramolecular chemistry. Its rigid structure and ability to form hydrogen bonds facilitate the creation of self-assembled supramolecular structures with unique properties. These structures are promising for applications in drug delivery systems and materials science.

Biological Applications

-

Antimicrobial Properties

- Research indicates that 1,4-Cyclohexanedione bis(ethylene ketal) exhibits significant antimicrobial activity against various pathogens. This property opens avenues for its use in developing new antimicrobial agents.

- Pharmaceutical Intermediates

Case Study: Synthesis of Frovatriptan

Frovatriptan is a serotonin receptor agonist used as an anti-migraine medication. The synthesis involves using 1,4-Cyclohexanedione bis(ethylene ketal) as an intermediate. This process showcases how protective strategies can streamline the development of complex pharmaceuticals while maintaining high yields and purity .

Research on Supramolecular Structures

Studies have demonstrated that self-assembled structures formed from 1,4-Cyclohexanedione bis(ethylene ketal) exhibit unique properties that can be harnessed for drug delivery systems. The ability to manipulate these structures through chemical modifications has implications for targeted therapy and material design.

作用机制

The mechanism of action of 1,4-Cyclohexanedione bis(ethylene ketal) involves its ability to act as a protecting group for diketones. The ketal groups protect the carbonyl functionalities from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the ketal groups can be removed by hydrolysis to regenerate the diketone .

相似化合物的比较

1,4-Cyclohexanedione bis(ethylene ketal) can be compared with other similar compounds such as:

1,4-Cyclohexanedione: The parent compound without the ketal protection.

1,4-Cyclohexanedione monoethylene acetal: A similar compound with only one ketal group.

1,3-Cyclohexanedione: An isomer with different reactivity.

1,2-Cyclohexanedione: Another isomer with distinct chemical properties.

The uniqueness of 1,4-Cyclohexanedione bis(ethylene ketal) lies in its dual ketal protection, which provides stability and selectivity in synthetic applications.

生物活性

1,4-Cyclohexanedione bis(ethylene ketal) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

1,4-Cyclohexanedione bis(ethylene ketal) is a derivative of cyclohexanedione, characterized by the presence of two ethylene ketal groups. Its molecular structure allows for various chemical reactions, making it a versatile compound in organic synthesis.

Biological Activities

The biological activities of 1,4-cyclohexanedione bis(ethylene ketal) include:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes .

- Analgesic Properties : It has been reported to be involved in the synthesis of potent analgesic compounds. The compound's structural features facilitate interactions with pain receptors, leading to pain relief .

- Enzyme Inhibition : Research indicates that 1,4-cyclohexanedione bis(ethylene ketal) can act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes within cells, potentially leading to therapeutic effects .

The mechanisms through which 1,4-cyclohexanedione bis(ethylene ketal) exerts its biological effects include:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzymatic Interaction : By binding to active sites on enzymes, it can modify their activity. This interaction can either inhibit or enhance enzyme function depending on the target enzyme .

Pharmacokinetics

The pharmacokinetic profile of 1,4-cyclohexanedione bis(ethylene ketal) has been evaluated in several studies. Key parameters include:

- Absorption : The compound demonstrates good solubility in organic solvents such as chloroform and methanol, facilitating its absorption in biological systems .

- Distribution : Once absorbed, it is distributed throughout various tissues, where it can exert its biological effects.

- Metabolism and Excretion : Initial studies suggest that the compound undergoes metabolic transformation, with metabolites exhibiting varying degrees of biological activity. Further research is needed to fully elucidate these pathways .

Case Studies

Several case studies highlight the potential applications of 1,4-cyclohexanedione bis(ethylene ketal):

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Staphylococcus aureus found that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use as a therapeutic agent in treating infections caused by resistant strains .

- Pain Management : In a preclinical model for pain relief, 1,4-cyclohexanedione bis(ethylene ketal) was shown to reduce nociceptive responses significantly compared to control groups. This positions it as a candidate for further development in analgesic therapies .

Data Table: Biological Activity Overview

常见问题

Q. Basic: What are the key considerations for synthesizing 1,4-cyclohexanedione bis(ethylene ketal) with high purity?

Methodological Answer:

The synthesis involves ketalization of 1,4-cyclohexanedione with ethylene glycol under acid catalysis. Critical parameters include:

- Reagent ratios : Stoichiometric excess of ethylene glycol (≥2:1) to drive the equilibrium toward ketal formation .

- Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and avoid decomposition .

- Water removal : Use of Dean-Stark traps or molecular sieves to shift equilibrium by removing water, a byproduct .

- Post-synthesis purification : Recrystallization from non-polar solvents (e.g., hexane) yields >99% purity, confirmed by GC or HPLC .

Q. Basic: How is 1,4-cyclohexanedione bis(ethylene ketal) characterized structurally and analytically?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm ketal formation by absence of carbonyl peaks (δ ~200 ppm) and presence of spirocyclic ether protons (δ 3.5–4.5 ppm) .

- GC-MS : Validated methods (e.g., DB-WAX ETR columns) separate the bis-ketal from mono-ketal impurities, with detection limits <0.1% .

- Melting point analysis : Pure bis-ketal exhibits a sharp melting range of 79–80°C .

Q. Advanced: What experimental strategies address contradictions in thermal stability data during polymer synthesis?

Methodological Answer:

Discrepancies in thermal stability (e.g., high vs. decomposition) arise from:

- Monomer purity : Trace moisture or residual acid catalysts accelerate hydrolysis; rigorous drying (e.g., azeotropic distillation) is critical .

- Polymerization conditions : Step-growth polycondensation requires strict temperature control (<200°C) to prevent retro- ketalization, monitored via TGA and DSC .

- Additive effects : Stabilizers (e.g., antioxidants like BHT) mitigate thermal degradation during processing .

Q. Advanced: How can mechanistic studies resolve side reactions during derivatization of the bis-ketal?

Methodological Answer:

Side products (e.g., mono-ketals or cyclohexanedione) form due to:

- Incomplete protection : Monitor reaction progress via FT-IR for carbonyl reappearance (1700–1750 cm) .

- Acid leaching : Use immobilized catalysts (e.g., Amberlyst-15) instead of homogeneous acids to minimize hydrolysis .

- Kinetic vs. thermodynamic control : Lower temperatures favor mono-ketal; higher temperatures drive bis-ketal formation .

Q. Advanced: What role does the bis-ketal play in synthesizing rigid spirocyclic polymers?

Methodological Answer:

The bis-ketal’s spirocyclic structure enhances polymer rigidity:

- Backbone design : Copolymerization with diols (e.g., glycerol) forms polycarbonates with >150°C, attributed to restricted chain mobility .

- Mechanical properties : Tensile modulus increases by 30–50% compared to linear analogs, validated by DMA .

- Limitations : Heat sensitivity during processing (e.g., discoloration) requires inert atmospheres and rapid cooling .

Q. Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at <15°C in airtight containers to retard hydrolysis .

- Moisture control : Use desiccants (silica gel) and inert gas (N) purging .

- Stability testing : Periodic GC analysis detects hydrolytic degradation products (e.g., 1,4-cyclohexanedione) .

Q. Advanced: How is the bis-ketal utilized in asymmetric synthesis of carbocyclic compounds?

Methodological Answer:

The bis-ketal serves as a chiral building block:

- Spiroannulation : React with enolates (e.g., lithium diisopropylamide) to form 8-aryl-3,4-dihydronaphthalenones, with enantioselectivity >90% using chiral auxiliaries .

- Ring-opening functionalization : Acid-catalyzed cleavage yields bicyclic intermediates for terpene synthesis .

Q. Basic: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- Co-elution issues : GC methods using polar stationary phases (e.g., DB-WAX ETR) resolve bis-ketal from mono-ketal and diketal impurities .

- Detection limits : FID or MS detectors achieve sensitivity to 10 ppm for hydrolyzed byproducts .

- Validation parameters : Linearity (), precision (%RSD <2%), and recovery (95–105%) ensure robustness .

属性

IUPAC Name |

1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMVSEYPOBXSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13OCCO3)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171369 | |

| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183-97-1 | |

| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 183-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。